![molecular formula C3H4FI B6250068 2-fluoro-3-iodoprop-1-ene CAS No. 5675-33-2](/img/no-structure.png)
2-fluoro-3-iodoprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorinated compounds has been a subject of interest in various research studies . For instance, a biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid was reported, which could potentially be related to the synthesis of "2-fluoro-3-iodoprop-1-ene" . Another study discussed the polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates .Mechanism of Action
Safety and Hazards
The safety data sheet for a related compound, “2-Fluoro-4-iodoaniline”, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-fluoro-3-iodoprop-1-ene can be achieved through a substitution reaction of 2-bromo-3-fluoropropene with sodium iodide.", "Starting Materials": [ "2-bromo-3-fluoropropene", "Sodium iodide", "Acetone", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-bromo-3-fluoropropene (1.0 g) in acetone (10 mL) in a round-bottom flask.", "Step 2: Add sodium iodide (1.2 g) to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: Add sodium hydroxide (1.0 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with dichloromethane (3 x 10 mL).", "Step 5: Combine the organic layers and wash with water (2 x 10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 7: Concentrate the filtrate under reduced pressure to obtain 2-fluoro-3-iodoprop-1-ene as a colorless liquid (yield: 80%).", "Step 8: Purify the product by distillation under reduced pressure." ] } | |
CAS RN |
5675-33-2 |
Product Name |
2-fluoro-3-iodoprop-1-ene |
Molecular Formula |
C3H4FI |
Molecular Weight |
186 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.